
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is a heterocyclic compound with a unique structure that includes an isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium typically involves the reaction of ethyl 2-bromoacetate with phthalimide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of this compound oxide.
Reduction: Formation of 3-ethoxy-2-ethyl-1-hydroxy-1H-isoindol-2-ium.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-2-ethyl-1-oxo-1H-imidazol-3-ium: Similar structure but with an imidazole core.
3-Ethoxy-2-ethyl-1-oxo-1H-pyrrole-2-ium: Similar structure but with a pyrrole core.
Uniqueness
3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is unique due to its isoindole core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
142868-06-2 |
|---|---|
Fórmula molecular |
C12H14NO2+ |
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
3-ethoxy-2-ethylisoindol-2-ium-1-one |
InChI |
InChI=1S/C12H14NO2/c1-3-13-11(14)9-7-5-6-8-10(9)12(13)15-4-2/h5-8H,3-4H2,1-2H3/q+1 |
Clave InChI |
YMDZYRNBGBDXMC-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C(C2=CC=CC=C2C1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


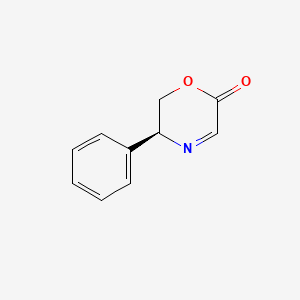

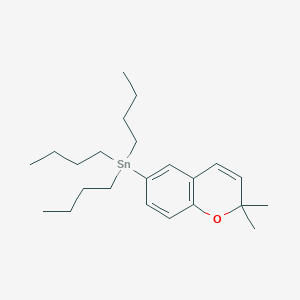
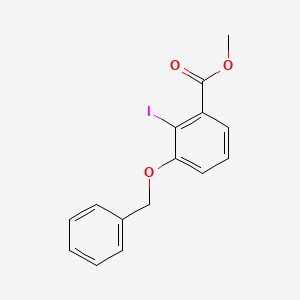
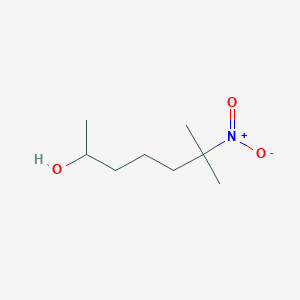

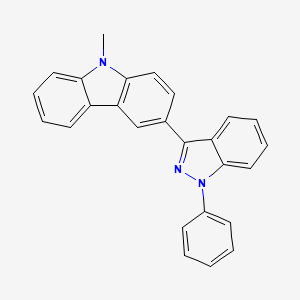
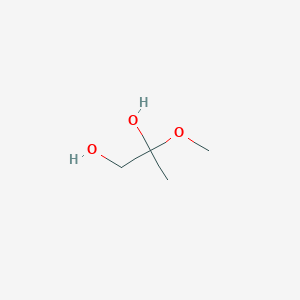

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
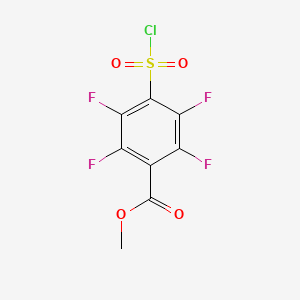
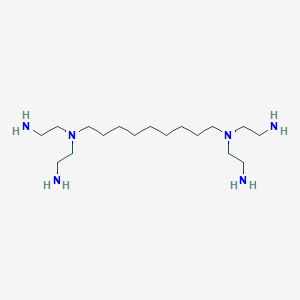
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

